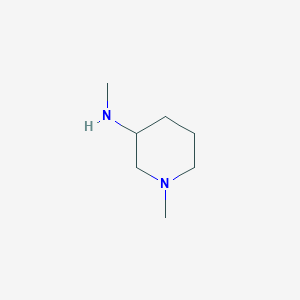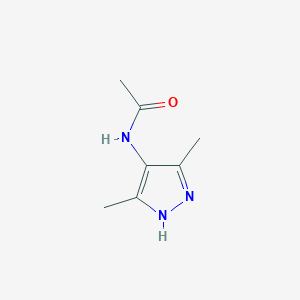
7,9-Dodecadienyl acetate, (7E,9Z)-
説明
“7,9-Dodecadienyl acetate, (7E,9Z)-” is a carboxylic ester . It is also known as a sex pheromone of bud borer Crocidosema Aporema . It is used in the study of the effect of sex pheromone emission on the attraction of Lobesia Botrana .
Synthesis Analysis
The compound can be synthesized by the reaction of alcohol with acetic anhydride . The reaction mixture is stirred for 3 hours at room temperature .Molecular Structure Analysis
The molecular formula of “7,9-Dodecadienyl acetate, (7E,9Z)-” is C14H24O2 . It has an average mass of 224.339 Da and a monoisotopic mass of 224.177628 Da .Chemical Reactions Analysis
The compound is degraded by heating at 50 °C . Isomerisation occurs readily in sunlight in the presence of a photosensitiser . Within 100 minutes, an equilibrium mixture containing 76% E,E and 12-14% of each of the E,Z- and Z,E-isomers is formed .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 309.6±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 105.8±20.4 °C . The index of refraction is 1.462 .科学的研究の応用
- Biosynthesis : In vivo labeling experiments revealed that this doubly unsaturated pheromone is produced through ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid . An unknown ∆7 desaturase introduces the second double bond before final reduction and acetylation .
- Additional Components : The monoenic acetate (E)-7-dodecenyl acetate and the trienic acetate (7Z,9E,11)-dodecatrienyl acetate enhance male responses to the main pheromone compound, (7E,9Z)-7,9-dodecadienyl acetate .
Sex Pheromone in Insects
Enhancing Pheromone Responses
Novel Pheromone Discovery
作用機序
Target of Action
The primary target of the compound (7Z,9E)-Dodeca-7,9-dienyl acetate, also known as (7E,9Z)-dodeca-7,9-dien-1-yl acetate, 7E,9Z-Dodecadienyl acetate, or 7,9-Dodecadienyl acetate, (7E,9Z)-, is the olfactory receptors of certain insects . This compound is a female pheromone isolated from female grapevine moths .
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the insects, specifically the male grapevine moths . This binding triggers a series of biochemical reactions that lead to the attraction of the male moths to the source of the pheromone .
Biochemical Pathways
The compound is involved in the pheromone biosynthesis pathway of the female grapevine moth . It is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation .
Pharmacokinetics
Given its role as a pheromone, it is likely that it is rapidly metabolized and excreted by the insects that produce it .
Result of Action
The result of the compound’s action is the attraction of male grapevine moths to the females that produce the pheromone . This facilitates mating and reproduction among these insects .
Action Environment
Environmental factors such as temperature and sunlight can influence the compound’s action, efficacy, and stability . For instance, the compound’s chemical transformations in sunlight and heat have been studied . These factors can affect the compound’s volatility, diffusion rate, and degradation rate, all of which can impact its effectiveness as a pheromone .
特性
IUPAC Name |
[(7E,9Z)-dodeca-7,9-dienyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4-,7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZUAWETKPZJO-SCFJQAPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\CCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014954 | |
| Record name | (7Z,9E)-Dodeca-7,9-dienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dodecadienyl acetate, (7E,9Z)- | |
CAS RN |
54364-62-4, 55774-32-8 | |
| Record name | 7E,9Z-Dodecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54364-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dodecadienyl acetate, (7E,9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054364624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dodecadien-1-ol, 1-acetate, (7E,9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (7Z,9E)-Dodeca-7,9-dienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7E,9Z)-dodecadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7Z,9E)-dodecadienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,9-DODECADIENYL ACETATE, (7E,9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG58N4V3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 7E,9Z-Dodecadienyl acetate?
A1: 7E,9Z-Dodecadienyl acetate acts as a sex pheromone for certain insect species. Specifically, it has been identified as the primary sex pheromone component for the grapevine moth (Lobesia botrana). [1, 2, 3] This means that male grapevine moths are highly attracted to this compound, a characteristic which can be exploited for pest control strategies. Interestingly, research has also shown that this compound attracts males of the geometrid moth Sterrha biselata, highlighting its potential influence across different moth species. [2]
Q2: Are there efficient synthetic routes for producing 7E,9Z-Dodecadienyl acetate?
A2: Yes, several synthetic approaches have been explored for 7E,9Z-Dodecadienyl acetate. One method utilizes 1,3-butadiyne as a starting material, with either 2E,4Z-heptadienyl acetate or 1-bromo-3E,5Z-octadiene serving as key intermediates. [1] Another strategy involves a Grignard-Schlosser cross-coupling reaction. This method employs specific Grignard reagents, synthesized from corresponding l-tert-butoxy-~-chlorohydrins, to react with an appropriate electrophile. [4] The choice of electrophile in this reaction significantly impacts the final ratio of stereoisomers produced. [4]
Q3: How is the structure of 7E,9Z-Dodecadienyl acetate characterized?
A3: While the provided research excerpts don't provide specific spectroscopic data, the structural characterization of 7E,9Z-Dodecadienyl acetate would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR would help determine the arrangement of hydrogen and carbon atoms within the molecule, confirming the positions of the double bonds (7E,9Z configuration). MS would provide information about the compound's molecular weight, further supporting its structural identification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



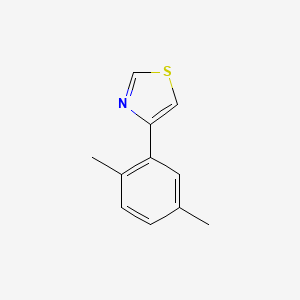
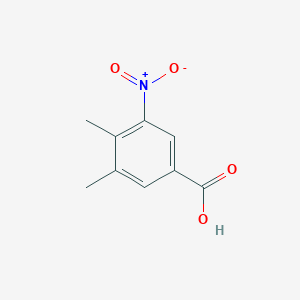
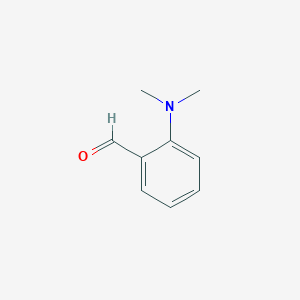


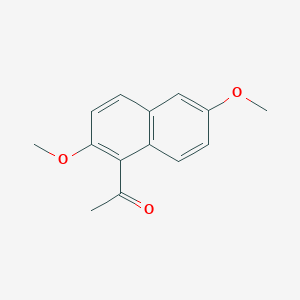
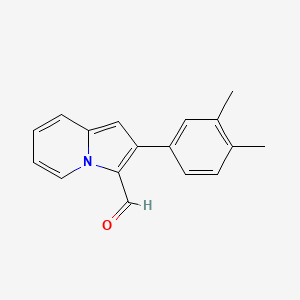
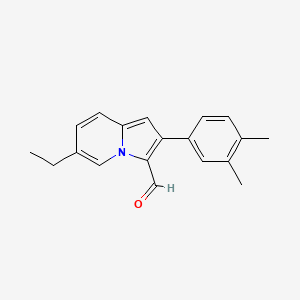
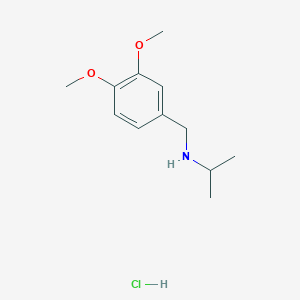

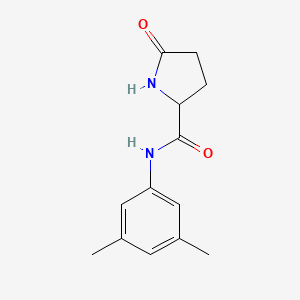
![N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride](/img/structure/B3025538.png)
